N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide
Description
N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is a fluorinated benzamide derivative featuring a tetrazole ring and multiple trifluoromethyl groups. The 3,4-difluorophenyltetrazole moiety may enhance lipophilicity and resistance to oxidative degradation, while the 3,5-bis(trifluoromethyl)benzamide core likely contributes to electronic effects critical for interactions with biological targets .
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F8N5O/c18-12-2-1-11(6-13(12)19)30-14(27-28-29-30)7-26-15(31)8-3-9(16(20,21)22)5-10(4-8)17(23,24)25/h1-6H,7H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGGYOXKCMTXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NN=N2)CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F8N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-difluoroaniline with sodium azide to form the tetrazole ring, followed by coupling with 3,5-bis(trifluoromethyl)benzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that compounds containing tetrazole moieties exhibit promising anticancer properties. N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.
1.2 Antimicrobial Properties
The compound has shown activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that it possesses a broad spectrum of antimicrobial activity, making it a candidate for the development of new antibiotics. In vitro tests have indicated significant inhibition of bacterial growth at low concentrations.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The introduction of trifluoromethyl groups enhances lipophilicity and bioavailability, which are essential for effective drug design.
| Structural Feature | Impact on Activity |
|---|---|
| Tetrazole Ring | Enhances anticancer activity |
| Trifluoromethyl Groups | Increases lipophilicity and bioavailability |
| Difluorophenyl Substituent | Contributes to antimicrobial properties |
Case Studies
3.1 Case Study: Anticancer Efficacy
In a study published in 2023, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead for further development in cancer therapeutics .
3.2 Case Study: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/ml for S. aureus and 30 µg/ml for E. coli. These results suggest that this compound could be a valuable addition to existing antibiotic therapies .
Mechanism of Action
The mechanism of action of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
Fluorinated benzamides are common in agrochemicals. Key analogues include:
Key Observations :
- Fluorine/Trifluoromethyl Groups: All compounds utilize fluorine/CF₃ groups to enhance lipophilicity and resistance to metabolic degradation.
- Heterocyclic Moieties: The tetrazole ring in the target compound differs from Fluopyram’s pyridine and Diflufenican’s pyridinecarboxamide. Tetrazoles are known for their bioisosteric replacement of carboxylic acids, which may improve bioavailability compared to thiadiazole-containing analogues .
Biological Activity
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H23F2N5O4
- Molecular Weight : 447.4 g/mol
- Purity : Typically 95% .
The compound features a tetrazole ring and a bis(trifluoromethyl)benzamide moiety, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds with tetrazole structures often exhibit inhibitory effects on enzymes involved in metabolic pathways. This can lead to altered cellular functions and potential therapeutic outcomes.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrazole compounds display significant antimicrobial properties against various bacterial strains. Their effectiveness may be linked to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of tetrazole derivatives:
- In Vitro Studies : Compounds similar to this compound have shown promising results against Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
| Bacterial Strain | MIC (μg/mL) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 2 | Norfloxacin (2) |
| Escherichia coli | 4 | Cefadroxil (8) |
Antiviral Activity
Emerging research indicates that similar tetrazole-based compounds may exhibit antiviral properties:
- Mechanism : They may act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which could be beneficial in treating viral infections such as HIV. For example, certain derivatives have shown EC50 values in the range of 15.4–40 µM against HIV strains .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that a series of benzimidazole derivatives exhibited enhanced antibacterial effects compared to traditional antibiotics. The presence of the tetrazole ring was crucial for this activity .
- Antiviral Potential : Another research effort focused on the antiviral properties of tetrazole derivatives against hepatitis C virus (HCV), revealing promising results with low EC50 values .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{[1-(3,4-difluorophenyl)-1H-tetrazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide, and what key reaction conditions influence yield?
- Answer : The synthesis typically involves cyclocondensation of precursors such as 3,4-difluoroaniline and tetrazole intermediates, followed by coupling with 3,5-bis(trifluoromethyl)benzoyl chloride. Key steps include:
- Tetrazole formation : Using NaN₃ and trimethylsilyl chloride under reflux in acetonitrile .
- Benzamide coupling : Activated via carbodiimide-mediated amidation in DMF with K₂CO₃ as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
- Answer :
- ¹H/¹³C NMR : Resolves trifluoromethyl groups (δ ~120–125 ppm in ¹³C) and tetrazole protons (δ 8.5–9.5 ppm) .
- X-ray crystallography : Confirms 3D conformation, critical for studying π-π stacking of aromatic rings and hydrogen-bonding interactions .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted benzoyl chloride) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and predict biological activity?
- Answer :
- Reaction mechanism simulation : Density Functional Theory (DFT) identifies transition states and energy barriers for tetrazole cyclization .
- Molecular docking : Predicts binding affinity to biological targets (e.g., enzymes with fluorophilic pockets) using AutoDock Vina .
- Process optimization : AI-driven platforms (e.g., COMSOL) model solvent effects and catalyst performance to enhance yield .
- Data contradiction resolution : Discrepancies in predicted vs. experimental yields are addressed by refining force field parameters in simulations .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar tetrazole derivatives?
- Answer :
- Comparative assays : Test the compound against standardized cell lines (e.g., HEK293 for cytotoxicity) alongside positive/negative controls .
- SAR studies : Modify substituents (e.g., replacing trifluoromethyl with cyano groups) to isolate structure-activity relationships .
- Meta-analysis : Pool data from PubChem and ChEMBL to identify trends in IC₅₀ values across studies .
Q. How does the compound’s stereoelectronic profile influence its reactivity in catalytic systems?
- Answer :
- Electron-withdrawing effects : Trifluoromethyl groups reduce electron density at the benzamide carbonyl, slowing nucleophilic attack .
- Tetrazole ring : Acts as a bioisostere for carboxylates, enhancing metabolic stability but reducing solubility in polar solvents .
- Experimental validation : Cyclic voltammetry measures redox potentials, correlating with catalytic activity in oxidation reactions .
Methodological Challenges and Solutions
Q. What experimental designs mitigate hydrolysis of the tetrazole ring during prolonged storage?
- Answer :
- Stabilization : Store under inert gas (Ar/N₂) at −20°C in amber vials to prevent UV degradation .
- Lyophilization : Freeze-dry the compound with trehalose as a cryoprotectant to maintain crystallinity .
- Quality control : Periodic FT-IR analysis monitors N–H stretches (3300 cm⁻¹) for hydrolysis .
Q. How can researchers design assays to differentiate between specific and non-specific protein binding?
- Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to filter non-specific interactions .
- Competitive ELISA : Uses a labeled competitor (e.g., fluorescein-tagged analog) to quantify displacement .
- Negative controls : Include scrambled peptide sequences or inert fluorophores (e.g., FITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
